Fmoc-2,5-difluoro-D-homophenylalanine is a synthetic amino acid derivative prominently utilized in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is integral in solid-phase peptide synthesis as it protects the amino group during the assembly of peptides. Additionally, the difluorophenyl group enhances the unique properties of peptides synthesized with this compound, potentially affecting their biological activity and stability.
Fmoc-2,5-difluoro-D-homophenylalanine can be sourced from various chemical suppliers specializing in amino acids and peptide synthesis reagents. It falls under the classification of amino acid derivatives, specifically modified amino acids used in organic and medicinal chemistry for synthesizing peptides with enhanced properties .
The synthesis of Fmoc-2,5-difluoro-D-homophenylalanine typically involves several key steps:
The reactions are typically carried out under controlled conditions to ensure high yields and purity. The use of solvents like dimethylformamide (DMF) is common during the coupling and deprotection stages.
Fmoc-2,5-difluoro-D-homophenylalanine has a complex molecular structure characterized by:
Fmoc-2,5-difluoro-D-homophenylalanine participates in various chemical reactions:
The primary mechanism of action for Fmoc-2,5-difluoro-D-homophenylalanine involves its incorporation into peptides and proteins during synthesis. The difluorophenyl group enhances interactions with biological targets through hydrophobic interactions and hydrogen bonding, potentially modifying the activity and stability of peptides .
This compound may influence protein-protein interactions by introducing steric hindrance or electronic effects that can alter enzymatic activities or receptor binding affinities.
Relevant data indicates that these properties make Fmoc-2,5-difluoro-D-homophenylalanine suitable for various applications in peptide synthesis .
Fmoc-2,5-difluoro-D-homophenylalanine has several significant applications in scientific research:
Fmoc-2,5-difluoro-D-homophenylalanine (chemical formula: C₂₅H₂₁F₂NO₄; CAS: 1260616-15-6) serves as a non-canonical amino acid building block in Fmoc-based solid-phase peptide synthesis (SPPS). Its integration requires specialized protocols due to the steric and electronic effects of the 2,5-difluorophenyl moiety and the β-homoalanine backbone (elongated by one methylene unit compared to phenylalanine). Standard Fmoc-SPPS employs Wang or Rink amide resins, with coupling mediated by phosphonium- or uronium-based activators. Optimal results are achieved using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) in dimethylformamide (DMF), with 20 mol% excess of the fluorinated building block and diisopropylethylamine (DIPEA) as the base [2] [7].
Table 1: Optimized Coupling Conditions for Fmoc-2,5-difluoro-D-homophenylalanine
Parameter | Standard Protocol | Modified Protocol for Fluorinated Residue |
---|---|---|
Coupling Reagent | HBTU/HOBt | HATU/DIPEA |
Solvent | DMF | DMF/NMP (1:1) |
Reaction Time | 30–60 minutes | 90–120 minutes |
Repetitions | Single coupling | Double coupling |
Monitoring | Kaiser test | Quantitative ninhydrin test |
The β-homoalanine backbone enhances conformational flexibility but may reduce coupling efficiency due to increased steric bulk. Microwave-assisted SPPS (30–50°C) improves incorporation yields by 15–20% by mitigating chain aggregation. Post-coupling capping with acetic anhydride is recommended to terminate unreacted chains, given the compound’s moderate nucleophilicity (purity: 95%) [2] [7].
Enantiomerically pure 2,5-difluoro-D-homophenylalanine is obtained via enzymatic resolution of racemic precursors. Amidase enzymes from Mycobacterium neoaurum (ATCC 25795) and Ochrobactrum anthropi (NCIMB 40321) exhibit stereoselectivity for L-enantiomers, enabling isolation of the D-enantiomer from unhydrolyzed amides. M. neoaurum amidase achieves 90–95% enantiomeric excess (e.e.) for trifluoromethyl alanine amides but shows reduced activity toward sterically hindered substrates like homophenylalanine derivatives. O. anthropi amidase displays broader substrate tolerance, resolving D-enantiomers of α-aryl-α-alkyl disubstituted amino acids with e.e. >98% at 30–37°C and pH 7.5–8.0 [3].
Table 2: Enzymatic Resolution Efficiency for Fluorinated Homophenylalanine Precursors
Enzyme Source | Substrate Specificity | e.e. (%) | Yield (%) | Reaction Conditions |
---|---|---|---|---|
Mycobacterium neoaurum | Cα-trifluoromethyl alanines | 90–95 | 40–50 | pH 7.5, 30°C, 24 h |
Ochrobactrum anthropi | α-Aryl-α-alkyl amino acids | >98 | 45–55 | pH 8.0, 37°C, 18 h |
Geobacillus stearothermophilus L-carbamoylase | N-carbamoyl-D-amino acids | >99.5 | 85–90 | pH 7.0, 45°C, immobilized enzyme |
Limitations include moderate conversion rates (40–55%) due to equilibrium constraints. Dynamic kinetic resolution using immobilized L-N-carbamoylase and N-succinyl-amino acid racemase overcomes this by continuously racemizing the unfavored enantiomer, achieving >99.5% e.e. and 85–90% yield for D-homophenylalanine analogs [5].
Chemoenzymatic cascades combine chemical synthesis with enzymatic stereocontrol to produce Fmoc-2,5-difluoro-D-homophenylalanine. A bienzymatic system featuring alanine dehydrogenase from Vibrio proteolyticus (VpALD) and diaminopimelate dehydrogenase from Symbiobacterium thermophilum (StDAPDH) catalyzes reductive amination of fluorinated keto acids. VpALD synthesizes (R)-3-fluoroalanine from 3-fluoropyruvate with 90% yield and >99% e.e., while StDAPDH produces D-enantiomers using NADPH [9].
Table 3: Enzymatic Cascades for Fluorinated Amino Acid Synthesis
Enzyme System | Reaction | Co-factor Recycling | Yield (%) | e.e. (%) |
---|---|---|---|---|
VpALD + NAD⁺-FDH (engineered) | Reductive amination of 3-fluoropyruvate | Formate → CO₂ + NADH → NAD⁺ | >85 | >99 |
StDAPDH + NADP⁺-FDH | Synthesis of D-fluorinated amino acids | Formate → CO₂ + NADPH → NADP⁺ | >90 | >99.5 |
SlALR (racemase-defective mutant) | Epimerization correction | N/A | N/A | >99 |
NAD(P)H regeneration utilizes formate dehydrogenase (FDH) from Pseudomonas sp. 101. The engineered FDH variant increases NADPH specificity, enabling complete cofactor recycling. However, fluorinated homophenylalanine’s bulky side chain necessitates enzyme engineering for optimal activity [9].
The electron-withdrawing 2,5-difluorophenyl group increases α-proton acidity in homophenylalanine derivatives (pKa ~16–18 vs. ~19–21 for non-fluorinated analogs), elevating epimerization risk during SPPS activation. Racemization occurs via oxazolone intermediate formation when carbodiimide activators like diisopropyl carbodiimide (DIC) are used without additives. Aspartimide formation is accelerated in sequences containing aspartyl-fluorinated homophenylalanine motifs due to base sensitivity [1] [3] [7].
Table 4: Racemization Mitigation Strategies
Risk Factor | Mechanism | Mitigation Strategy | Efficacy |
---|---|---|---|
High α-proton acidity | Enolization via oxazolone | 0.1 M 6-Cl-HOBt or 1 M Oxyma in DMF | Reduces epimerization to <1% |
Piperidine deprotection | Base-induced β-elimination at Asp residues | 0.1 M HOBt in piperidine/DMF (1:4) | Suppresses aspartimide by 80% |
Slow coupling kinetics | Aggregation-prone sequences | Backbone amide protection (HMBA) | Improves yield by 25–30% |
Premature Fmoc cleavage | Nucleophilic attack by tertiary amines | N-silylation with bis(trimethylsilyl)acetamide (BSA) | Prevents deletion peptides |
Strategies include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7